(+/-)-cis-Boc-3-amino-1-indanecarboxylic acid
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Overview
Description
(+/-)-cis-Boc-3-amino-1-indanecarboxylic acid is a compound that belongs to the class of carboxylic acids It is characterized by the presence of a carboxyl group (-COOH) attached to an indane ring system, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring The compound also contains an amino group (-NH2) and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-cis-Boc-3-amino-1-indanecarboxylic acid typically involves the following steps:
Formation of the Indane Ring System: The indane ring system can be synthesized through various methods, such as Friedel-Crafts alkylation or cyclization of appropriate precursors.
Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction or by direct amination of the indane ring.
Protection of the Amino Group: The amino group is protected using the tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Carboxylation: The carboxyl group is introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(+/-)-cis-Boc-3-amino-1-indanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or the amino group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as acyl chlorides or anhydrides for amide formation.
Major Products
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols or amines.
Substitution Products: Amides or other derivatives.
Scientific Research Applications
(+/-)-cis-Boc-3-amino-1-indanecarboxylic acid has several scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.
Biological Studies: As a probe to study enzyme interactions or metabolic pathways.
Industrial Applications: In the production of polymers or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of (+/-)-cis-Boc-3-amino-1-indanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions.
Comparison with Similar Compounds
(+/-)-cis-Boc-3-amino-1-indanecarboxylic acid can be compared with other similar compounds, such as:
(+/-)-trans-Boc-3-amino-1-indanecarboxylic acid: Differing in the stereochemistry of the amino group.
(+/-)-cis-Boc-2-amino-1-indanecarboxylic acid: Differing in the position of the amino group on the indane ring.
(+/-)-cis-Boc-3-amino-2-indanecarboxylic acid: Differing in the position of the carboxyl group on the indane ring.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both the Boc-protected amino group and the carboxyl group, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
(1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-12-8-11(13(17)18)9-6-4-5-7-10(9)12/h4-7,11-12H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJSDKYXKFGPBO-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C2=CC=CC=C12)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](C2=CC=CC=C12)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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